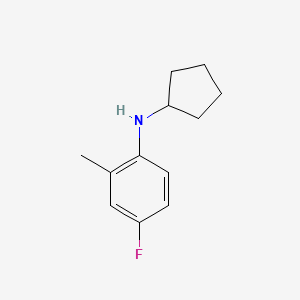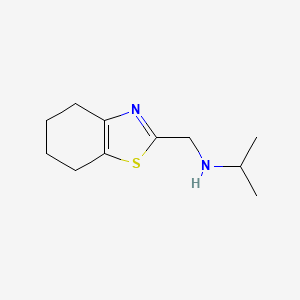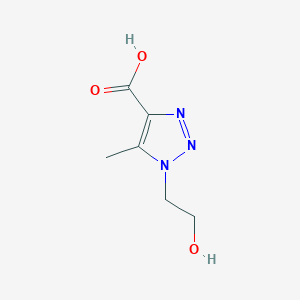![molecular formula C16H13NO2 B13249726 Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group attached to a 3-aminophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the ethynyl linkage can significantly affect the compound’s interaction with other molecules, making it distinct from its analogs.
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 4-[2-(3-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3 |
InChIキー |
PYNNNNWQXGUYCU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)



![[2-(2-Aminoethanesulfonyl)ethyl]benzene](/img/structure/B13249669.png)








![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
